molecular formula C15H17ClN4O4 B2717715 Pomalidomide-C2-NH2 hydrochloride

Pomalidomide-C2-NH2 hydrochloride

Cat. No.: B2717715
M. Wt: 352.77 g/mol
InChI Key: DSJCOXQYDMWPEY-UHFFFAOYSA-N
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Description

Pomalidomide-C2-NH2 (hydrochloride) is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also active for linker attachment via reductive amination and serves as a basic building block for the development of a protein degrader library .

Scientific Research Applications

Pomalidomide-C2-NH2 (hydrochloride) is primarily used in the development of pomalidomide-based PROTACs. These compounds are designed for targeted protein degradation, which has significant applications in:

Mechanism of Action

Target of Action

Pomalidomide-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell survival .

Mode of Action

This compound, as an immunomodulatory agent, interacts with its target, cereblon, to exert its antineoplastic activity . This interaction leads to the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of this compound with cereblon affects several biochemical pathways. It is involved in the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell . This process can lead to the disruption of protein homeostasis, affecting cell survival and leading to cell death .

Pharmacokinetics

It is known that the compound is absorbed and distributed within the body after administration .

Result of Action

The result of the action of this compound is the inhibition of tumor cell proliferation and the induction of apoptosis . This leads to a decrease in the number of tumor cells, contributing to the treatment of conditions like multiple myeloma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-NH2 (hydrochloride) involves the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity. Another approach is the acylation of the aromatic amine, which readily provides pomalidomide derivatives . The preparation of pomalidomide-linkers in high yield compared to current literature methods has been described, with secondary amines consistently affording greater yields than their primary counterparts .

Industrial Production Methods

Industrial production methods for Pomalidomide-C2-NH2 (hydrochloride) are not extensively documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C2-NH2 (hydrochloride) undergoes various types of reactions, including:

Common Reagents and Conditions

    Peptide Coupling Reactions: Carboxyl linkers are commonly used in these reactions.

    Reductive Amination: This reaction typically involves reducing agents such as sodium cyanoborohydride.

Major Products

The major products formed from these reactions are pomalidomide derivatives that are functionalized for use in PROTACs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-C2-NH2 (hydrochloride) is unique due to its specific functionalization that allows for rapid conjugation with carboxyl linkers and its activity in linker attachment via reductive amination. This makes it a versatile building block for the development of a protein degrader library, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCOXQYDMWPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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